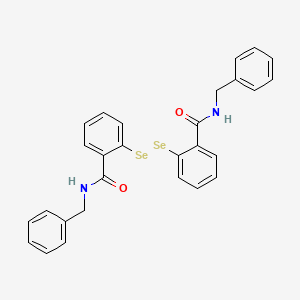![molecular formula C16H30N4O B14331409 N-Butyl-6-{[2-(1H-imidazol-5-yl)ethyl]amino}heptanamide CAS No. 103827-18-5](/img/structure/B14331409.png)
N-Butyl-6-{[2-(1H-imidazol-5-yl)ethyl]amino}heptanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butyl-6-{[2-(1H-imidazol-5-yl)ethyl]amino}heptanamide is a synthetic compound that features an imidazole ring, a versatile and widely studied heterocyclic structure. Imidazole derivatives are known for their broad range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-6-{[2-(1H-imidazol-5-yl)ethyl]amino}heptanamide typically involves the formation of the imidazole ring followed by the attachment of the butyl and heptanamide groups. Common synthetic methods for imidazole derivatives include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . These methods often involve the use of reagents such as glyoxal, ammonia, and alpha-halo ketones under controlled conditions.
Industrial Production Methods
Industrial production of imidazole derivatives, including this compound, typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Analyse Des Réactions Chimiques
Types of Reactions
N-Butyl-6-{[2-(1H-imidazol-5-yl)ethyl]amino}heptanamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms of the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups to the imidazole ring.
Applications De Recherche Scientifique
N-Butyl-6-{[2-(1H-imidazol-5-yl)ethyl]amino}heptanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of N-Butyl-6-{[2-(1H-imidazol-5-yl)ethyl]amino}heptanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing the activity of the target molecule. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other imidazole derivatives, such as:
Clemizole: An antihistaminic agent.
Omeprazole: An antiulcer medication.
Metronidazole: An antibacterial and antiprotozoal agent.
Uniqueness
N-Butyl-6-{[2-(1H-imidazol-5-yl)ethyl]amino}heptanamide is unique due to its specific structure, which combines the imidazole ring with butyl and heptanamide groups. This unique combination may confer specific biological activities and properties that are distinct from other imidazole derivatives .
Propriétés
Numéro CAS |
103827-18-5 |
|---|---|
Formule moléculaire |
C16H30N4O |
Poids moléculaire |
294.44 g/mol |
Nom IUPAC |
N-butyl-6-[2-(1H-imidazol-5-yl)ethylamino]heptanamide |
InChI |
InChI=1S/C16H30N4O/c1-3-4-10-19-16(21)8-6-5-7-14(2)18-11-9-15-12-17-13-20-15/h12-14,18H,3-11H2,1-2H3,(H,17,20)(H,19,21) |
Clé InChI |
ZNEWKFPYDSIEPE-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)CCCCC(C)NCCC1=CN=CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


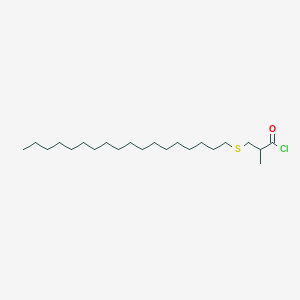
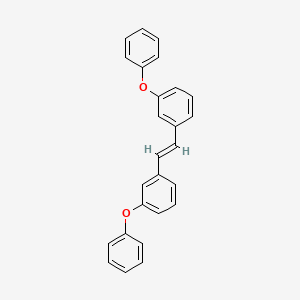


![Trichloro[2-(4-nitrophenyl)ethyl]silane](/img/structure/B14331362.png)
![2-[methoxy(methyl)amino]ethyl 9H-xanthene-9-carboxylate](/img/structure/B14331369.png)



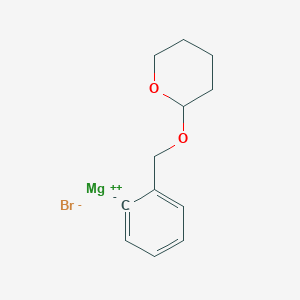

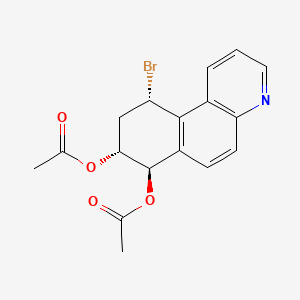
![1-{1-[2-(Octyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole](/img/structure/B14331406.png)
